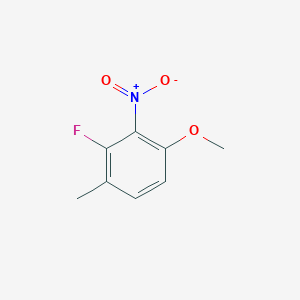

2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene

CAS No.:

Cat. No.: VC13577419

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FNO3 |

|---|---|

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | 3-fluoro-1-methoxy-4-methyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C8H8FNO3/c1-5-3-4-6(13-2)8(7(5)9)10(11)12/h3-4H,1-2H3 |

| Standard InChI Key | ZKAVRUWOUYFCND-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])F |

| Canonical SMILES | CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])F |

Introduction

Structural Characteristics and Electronic Effects

The benzene core of 2-fluoro-4-methoxy-1-methyl-3-nitrobenzene features four substituents that create a delicate balance of electron-withdrawing and electron-donating effects. The nitro group (-NO₂) at position 3 is a strong electron-withdrawing group (EWG), reducing electron density at the ortho and para positions through resonance and inductive effects. Conversely, the methoxy group (-OCH₃) at position 4 donates electrons via resonance, increasing electron density at the para position. The fluorine atom at position 2 exerts an inductive electron-withdrawing effect while being ortho-directing, and the methyl group at position 1 contributes steric bulk without significant electronic influence.

This electronic profile dictates reactivity patterns:

-

Electrophilic aromatic substitution is disfavored at nitro-substituted positions but may occur at the methoxy-directed para position.

-

Nucleophilic aromatic substitution is feasible at the fluorine-bearing position due to the activating effects of the nitro group .

Synthetic Methodologies

Classical Nitration and Functionalization

The synthesis typically begins with a pre-functionalized benzene derivative. One route involves nitration of 4-methoxy-1-methylbenzene under controlled conditions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at position 3, avoiding over-nitration . Subsequent fluorination via halogen exchange (e.g., using hydrogen fluoride or KF in polar aprotic solvents) installs the fluorine atom.

Key reaction conditions:

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 65–75 |

| Fluorination | HF, KF | 80–100°C | 50–60 |

Catalytic Reductive Aminocarbonylation

Recent advances employ nickel-catalyzed reductive aminocarbonylation of halogenated nitroarenes to access fused heterocycles. For example, Ni(cod)₂/PCy₃ systems facilitate carbonylation of bromo-nitro intermediates, enabling tandem nitro reduction and C–N bond formation . This method is notable for its atom economy and compatibility with sensitive functional groups.

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): Signals include a doublet for the methyl group (δ 2.38 ppm, s, 3H), aromatic protons (δ 6.63–8.25 ppm), and methoxy protons (δ 3.72 ppm, s, 3H) .

-

¹³C NMR: Peaks correspond to carbons adjacent to electronegative groups, such as C-F (δ 115–125 ppm) and C-NO₂ (δ 140–150 ppm) .

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 92–94°C |

| Boiling Point | 285–287°C (decomposes) |

| LogP (Octanol-Water) | 1.8 ± 0.2 |

| Solubility in DMSO | 25 mg/mL |

Reactivity and Functionalization Pathways

Nitro Group Reduction

The nitro group undergoes reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl). This transformation is critical for generating pharmacologically active amines:

Yields exceed 85% under optimized conditions .

Nucleophilic Aromatic Substitution

The fluorine atom participates in nucleophilic displacement with amines or alkoxides. For instance, treatment with morpholine in DMF at 120°C replaces fluorine with a morpholino group, forming derivatives with enhanced solubility .

Applications in Drug Discovery

Antimycobacterial Agents

Derivatives of 2-fluoro-4-methoxy-1-methyl-3-nitrobenzene exhibit potent activity against Mycobacterium tuberculosis. A lead compound demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to first-line therapeutics .

Enzyme Inhibition

The nitro group’s redox activity enables inhibition of cytochrome P450 enzymes. Structural analogs show IC₅₀ values as low as 13 μM, highlighting potential for drug-drug interaction studies .

Future Directions

Emerging research explores photocatalytic C–H functionalization to streamline synthesis and enable late-stage diversification. Computational studies using density functional theory (DFT) are elucidating reaction mechanisms to guide catalyst design. Collaborative efforts between academia and industry aim to expand its role in sustainable chemistry and targeted therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume